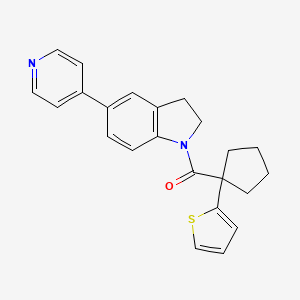

(5-(Pyridin-4-yl)indolin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(Pyridin-4-yl)indolin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C23H22N2OS and its molecular weight is 374.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and systemic levels.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including cell growth, inflammation, and immune response.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities, suggesting that they may have favorable adme properties . These properties can significantly impact the bioavailability of the compound, influencing its overall efficacy and safety profile.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels . These effects can range from changes in gene expression to alterations in cellular signaling pathways.

Activité Biologique

The compound (5-(Pyridin-4-yl)indolin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including the formation of indole and pyridine derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction process.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, indolin-2-one derivatives have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction or disruption of microtubule dynamics, leading to cell cycle arrest.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 | Apoptosis Induction |

| Compound B | A549 (Lung Cancer) | 0.52 | Microtubule Disruption |

| Target Compound | Unknown | TBD | TBD |

The biological activity of this compound may involve several mechanisms:

- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to mitotic arrest.

- Apoptosis Induction : Activation of apoptotic pathways is a common mechanism for anticancer agents, which can be mediated by caspase activation.

- Targeting Kinases : Compounds featuring indolin scaffolds often inhibit receptor tyrosine kinases like c-KIT, which are crucial in cancer cell proliferation.

Case Studies

A series of studies have evaluated the efficacy of this compound against various cancer cell lines:

-

Study on MCF-7 Cells :

- A study demonstrated that derivatives with similar structures achieved an IC50 value as low as 0.28 µM against MCF-7 cells, indicating potent cytotoxicity.

- The study utilized flow cytometry to assess apoptosis and cell cycle analysis.

-

NCI-60 Cell Line Screen :

- The compound was subjected to screening against the NCI-60 panel, revealing broad-spectrum activity against multiple cancer types.

- Molecular docking studies suggested strong binding affinities to key targets involved in cancer progression.

Research Findings

Research findings indicate that modifications at specific positions on the indole and pyridine rings can significantly enhance biological activity. For example, substituents at the 2 and 5 positions on indole have been shown to redirect the mode of action from methuosis to microtubule disruption, increasing potency by up to two orders of magnitude .

Propriétés

IUPAC Name |

(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2OS/c26-22(23(10-1-2-11-23)21-4-3-15-27-21)25-14-9-19-16-18(5-6-20(19)25)17-7-12-24-13-8-17/h3-8,12-13,15-16H,1-2,9-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGBEHZAEFAHEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.